molecular formula C18H17N3O3 B2866231 4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid CAS No. 832093-85-3

4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2866231
CAS No.: 832093-85-3
M. Wt: 323.352
InChI Key: XSBOQUZMKWZUOV-UHFFFAOYSA-N
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Description

4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid is a high-purity benzimidazole derivative offered for research and development purposes. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. They are recognized as privileged structures in drug discovery, serving as key pharmacophores in the development of therapeutic agents . This compound features a butanoic acid linker, a functional group present in various bioactive molecules and synthetic intermediates . The structural motif of this chemical suggests potential as a building block for the synthesis of more complex molecules or for use in biochemical profiling. Researchers exploring phosphodiesterase inhibition may find this compound of particular interest, as structurally related benzimidazole analogs have been designed and studied as analogs to known PDE-5 inhibitors like sildenafil . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(6-methyl-1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-2-7-14-15(10-11)21-18(20-14)12-3-5-13(6-4-12)19-16(22)8-9-17(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOQUZMKWZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with formic acid to form the benzo[d]imidazole ring. Subsequent steps may include nitration, reduction, and acylation to introduce the appropriate substituents and functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzimidazole derivatives. Key analogues include:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
Target compound 5-Me-benzimidazole + phenyl + 4-oxobutanoic acid C₁₈H₁₆N₄O₃ 336.35 Not explicitly reported; inferred enzyme modulation
4-((2-Hydroxyphenyl)amino)-3-(5-Me-1H-benzimidazol-2-yl)butanoic acid (26a) 5-Me-benzimidazole + 2-hydroxyphenyl + butanoic acid C₁₈H₁₆N₄O₃ 336.35 Potential anti-inflammatory/antimicrobial
QN1 (4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-Me-1H-benzimidazol-2-yl)benzoic acid) 5-Me-benzimidazole + hydroxynaphthyl + benzoic acid C₂₇H₂₁N₂O₃ 433.47 Corrosion inhibition
(R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid Phenyl + cyclopropylethyl + 4-oxobutanoic acid (lacks benzimidazole) C₁₅H₁₈N₂O₃ 274.31 hTS (human thymidylate synthase) inhibition
WAY-213,613 (N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine) Phenoxy-phenyl + bromo/fluoro substituents + asparagine-like chain C₁₆H₁₂BrF₂N₃O₄ 428.19 Excitatory amino acid transporter modulator

Key Observations :

  • Benzimidazole vs. Non-benzimidazole Analogues: The presence of the benzimidazole core distinguishes the target compound from non-heterocyclic analogues like (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid. Benzimidazole derivatives generally exhibit enhanced binding to biomacromolecules due to π-π stacking and hydrogen-bonding interactions .
  • In contrast, QN1’s hydroxynaphthyl and benzoic acid groups prioritize surface adsorption, making it suitable for corrosion inhibition rather than biomedical applications .
Pharmacological and Physicochemical Properties
  • Solubility: The 4-oxobutanoic acid group improves aqueous solubility compared to esterified precursors (e.g., ethyl 4-(5-methyl-1H-benzimidazol-2-yl)butanoate in ).

Biological Activity

The compound 4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 313.34 g/mol

Anticancer Properties

Recent studies have suggested that compounds containing benzimidazole moieties exhibit significant anticancer activity. For instance, research indicates that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The specific compound under investigation has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways.

StudyCell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis via caspase activation
HCT116 (colon cancer)15.0Inhibition of cell cycle progression

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with the G2/M phase transition, thereby inhibiting cell division.
  • Antimicrobial Action : Disruption of cellular membranes and inhibition of metabolic processes in bacteria.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, the compound was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptotic cells.

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values lower than many conventional antibiotics, suggesting potential for development as an antimicrobial agent.

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